molecular formula C8H8N2O3S B1326674 4-methyl-1H-benzimidazole-2-sulfonic acid CAS No. 1071368-98-3

4-methyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B1326674
CAS No.: 1071368-98-3
M. Wt: 212.23 g/mol
InChI Key: BKHHQZSDBCGKCD-UHFFFAOYSA-N
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Description

4-Methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 4-position and a sulfonic acid group at the 2-position.

Biochemical Analysis

Biochemical Properties

4-Methyl-1H-benzimidazole-2-sulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit glutamate racemase, an enzyme involved in the synthesis of D-glutamate, a component of bacterial cell walls . This inhibition can disrupt bacterial cell wall synthesis, making this compound a potential candidate for developing antibacterial drugs.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of glutamate racemase by this compound can lead to changes in cell wall synthesis in bacteria, ultimately affecting their growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of glutamate racemase, inhibiting its activity and preventing the synthesis of D-glutamate . This enzyme inhibition disrupts the production of bacterial cell walls, leading to the antibacterial effects observed.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive responses in cells, affecting their overall function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of glutamate racemase affects the metabolic flux of D-glutamate synthesis, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. These interactions can influence the compound’s accumulation in target tissues, affecting its overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1H-benzimidazole-2-sulfonic acid can be synthesized through the oxidation of 4-methyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . The reaction typically involves the following steps:

  • Dissolve 4-methyl-1H-benzimidazole-2-thiol in a suitable solvent.
  • Add hydrogen peroxide and potassium hydroxide to the solution.
  • Stir the reaction mixture at a controlled temperature until the reaction is complete.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The methyl group and sulfonic acid group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of potassium hydroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Compounds with reduced functional groups.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-Methyl-1H-benzimidazole-2-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-sulfonic acid: Lacks the methyl group at the 4-position.

    2-Methylbenzimidazole: Lacks the sulfonic acid group at the 2-position.

    4-Methyl-1H-benzimidazole: Lacks the sulfonic acid group at the 2-position.

Uniqueness

4-Methyl-1H-benzimidazole-2-sulfonic acid is unique due to the presence of both the methyl group at the 4-position and the sulfonic acid group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methyl-1H-benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)10-8(9-6)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHHQZSDBCGKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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